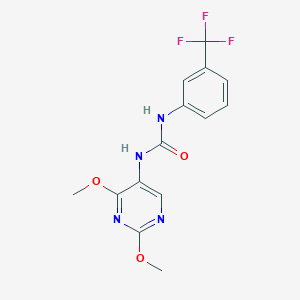

1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves cyclization reactions, as exemplified by the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 (Repich et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular analysis often reveal the arrangement of molecules and the presence of specific bonds. For instance, studies on molecular and crystal structure of similar compounds have shown the arrangement of molecules in chains formed by intermolecular hydrogen bonds, emphasizing the significance of these interactions in stabilizing the crystal structure (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical reactivities, including the solvent-free interaction between cyano-triazines and methylsulfanyl-triazol-amines leading to functionalized pyridines. These reactions underscore the versatility and reactivity of the tetrazol and triazol rings, which are central to the chemical behavior of these compounds (Shtaitz et al., 2023).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure provide insight into the stability and application potential of these compounds. For example, the synthesis and physical-chemical properties of 6-(5-(1Н-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-ylthio)pyridin-3-amines have been extensively studied, revealing their low toxicity and broad spectrum of biological action, which is crucial for pharmaceutical applications (Hulina & Kaplaushenko, 2017).

Applications De Recherche Scientifique

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines : Gunasekaran, Prasanna, and Perumal (2014) demonstrated the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines using a series of domino reactions, involving the formation of two C–C and one C–N bonds leading to the creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

Synthesis of Novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide Compounds : Yun-shang (2010) synthesized novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, highlighting the versatility of related compounds in synthesizing new chemical entities (Yang Yun-shang, 2010).

Synthesis of 1,3-Diazepines and Cyanopyrroles : Reisinger, Bernhardt, and Wentrup (2004) explored the synthesis of tetrazolo[1,5-a]pyridines/2-azidopyridines, leading to the creation of 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines. This research demonstrates the compound's potential in creating diverse chemical structures (Reisinger, Bernhardt, & Wentrup, 2004).

Creation of Preorganized Binding Side-Arms : Formica et al. (2003) reported the synthesis and characterization of new ligands bearing preorganized binding side-arms, which interact with ammonium cations. This research indicates the potential of such compounds in creating specific binding sites for targeted interactions (Formica et al., 2003).

Novel Multicomponent Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a three-component reaction, demonstrating the compound's role in facilitating complex chemical syntheses (Rahmani et al., 2018).

Mécanisme D'action

Target of Action

The primary target of the compound “1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine” is 1-deoxy-D-xylulose 5-phosphate reductoisomerase . This enzyme is crucial in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in most bacteria, apicomplexan parasites, and plant plastids.

Mode of Action

The compound interacts with its target, 1-deoxy-D-xylulose 5-phosphate reductoisomerase, by binding to it . .

Biochemical Pathways

The compound affects the non-mevalonate pathway of isoprenoid biosynthesis by interacting with 1-deoxy-D-xylulose 5-phosphate reductoisomerase . Isoprenoids are a diverse class of molecules with various roles in cellular function, including cell membrane integrity, protein prenylation, and the synthesis of hormones and other signaling molecules. By influencing this pathway, the compound could potentially affect a wide range of downstream effects.

Propriétés

IUPAC Name |

1-(5-chloropyridin-2-yl)-N,N-dimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN6/c1-14(2)8-11-12-13-15(8)7-4-3-6(9)5-10-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNBCCDKQKRTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)

![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)